molecular formula C19H19N3O5 B2976575 N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide CAS No. 941982-58-7

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide

カタログ番号: B2976575
CAS番号: 941982-58-7
分子量: 369.377
InChIキー: QPDLATLFUFYBOD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide is a substituted benzamide derivative characterized by a 4-nitrobenzamide core linked to a methoxy-substituted phenyl ring bearing a 2-oxopiperidin-1-yl group at the 3-position.

特性

IUPAC Name

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-27-17-10-7-14(12-16(17)21-11-3-2-4-18(21)23)20-19(24)13-5-8-15(9-6-13)22(25)26/h5-10,12H,2-4,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDLATLFUFYBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidinyl Intermediate: The initial step involves the preparation of the piperidinyl intermediate through the reaction of piperidine with an appropriate acylating agent.

    Methoxylation: The intermediate is then subjected to methoxylation using methoxy reagents under controlled conditions.

    Nitration: The final step involves the nitration of the benzamide moiety using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid.

Industrial Production Methods

Industrial production of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.

化学反応の分析

Types of Reactions

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperidinyl derivatives.

科学的研究の応用

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide has several scientific research applications:

作用機序

The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting downstream processes .

類似化合物との比較

4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB)

  • Structural Differences : Replaces the 2-oxopiperidin-1-yl group with a bromine atom at the 3-position of the phenyl ring.
  • Crystallographic studies reveal two molecules per asymmetric unit, suggesting stable packing interactions .
  • Relevance : The absence of the oxopiperidine ring may reduce conformational flexibility, impacting target binding compared to the parent compound.

N-(4-hydroxy-3-(piperidin-1-ylmethyl)phenyl)-4-nitrobenzamide (Compound 3.46)

  • Structural Differences : Features a hydroxyl group at the 4-position and a piperidin-1-ylmethyl group instead of 2-oxopiperidin-1-yl.
  • Key Findings: Synthesized via Mannich reaction conditions (paraformaldehyde, piperidine, toluene/ethanol, 120°C) . The hydroxyl group enhances solubility, while the piperidinylmethyl group may improve blood-brain barrier penetration for neurotropic applications.
  • Relevance : Demonstrates how substituent polarity and spatial arrangement influence pharmacokinetics.

N-(3-Chlorophenethyl)-4-nitrobenzamide

  • Structural Differences : Lacks the methoxy and oxopiperidine groups; instead, a 3-chlorophenethyl chain is attached to the benzamide nitrogen.
  • Key Findings :
    • Acts as a precursor for neurokinin-2 antagonists (e.g., SR 48,968 derivatives) .
    • Exhibits antitumor and neurotropic activities, suggesting the 4-nitrobenzamide core is critical for bioactivity .
  • Relevance : Highlights the importance of the nitro group in pharmacological activity, even in the absence of complex ring systems.

N-[[2-(Ethoxymethyl)phenyl]methyl]-4-nitrobenzamide

  • Structural Differences : Substitutes the methoxy-oxopiperidine phenyl group with an ethoxymethylbenzyl moiety.
  • Relevance : Illustrates how alkyl ether substituents affect molecular volume and intermolecular interactions.

Data Table: Structural and Functional Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Synthesis Method
Target Compound 4-methoxy, 3-(2-oxopiperidin-1-yl), 4-nitro 395.39 Potential neurotropic/antitumor Not specified in evidence
4MNB 4-methoxy, 3-bromo, 2-nitro 349.15 Crystallographic stability From 2-nitroaniline precursor
Compound 3.46 4-hydroxy, 3-(piperidin-1-ylmethyl), 4-nitro 381.41 Neurotropic Mannich reaction
N-(3-Chlorophenethyl)-4-nitrobenzamide 3-chlorophenethyl, 4-nitro 318.76 Antitumor, neurokinin antagonism Amide coupling (4-nitrobenzoyl chloride)
N-[[2-(Ethoxymethyl)phenyl]methyl]-4-nitrobenzamide 2-(ethoxymethyl)benzyl, 4-nitro 328.33 Intermediate for cyclic drugs Not specified

Research Implications

  • Substituent Effects : The 2-oxopiperidin-1-yl group in the target compound likely enhances target selectivity compared to simpler halogen or alkyl substituents .
  • Nitro Group Role : The 4-nitro moiety is a conserved feature across analogs, critical for electron-withdrawing effects and bioactivity .
  • Synthetic Flexibility : Analog synthesis often employs amide coupling (e.g., 4-nitrobenzoyl chloride reactions) or Mannich reactions, enabling modular derivatization .

生物活性

N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide, with the CAS number 941873-44-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C24H24N2O3
  • Molecular Weight : 388.459 g/mol
  • SMILES Notation : COc1ccc(cc1N1CCCCC1=O)NC(=O)Cc1cccc2c1cccc2

The compound is primarily studied for its interactions with various biological targets, including enzymes and receptors involved in disease pathways. Its structural components suggest potential activity against cancer and neurodegenerative diseases due to the presence of the piperidine moiety, which is known for modulating neurotransmitter systems.

Anticancer Activity

Recent studies have indicated that N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide exhibits anticancer properties . In vitro assays show that it inhibits the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest. For example, a study demonstrated a significant reduction in cell viability in breast cancer cells treated with this compound, with IC50 values indicating potent activity at low concentrations.

Neuroprotective Effects

The compound has also been evaluated for its neuroprotective effects . Research highlights its ability to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer’s. The mechanism appears to involve the modulation of signaling pathways that regulate apoptosis and inflammation.

Case Studies

  • In Vitro Study on Cancer Cells
    • Objective : To evaluate the cytotoxic effects on MCF-7 breast cancer cells.
    • Method : MCF-7 cells were treated with varying concentrations of the compound.
    • Results : The compound exhibited dose-dependent cytotoxicity, with an IC50 value of 12 µM after 48 hours of treatment.
    • : Suggests potential as a therapeutic agent in breast cancer treatment.
  • Neuroprotection in Animal Models
    • Objective : To assess neuroprotective effects in a mouse model of Alzheimer's disease.
    • Method : Mice were administered the compound over four weeks.
    • Results : Significant improvement in cognitive function was observed, alongside reduced levels of amyloid-beta plaques.
    • : Indicates promise for further development as a neuroprotective agent.

Data Table of Biological Activities

Biological ActivityAssay TypeModel/SystemIC50/EffectReference
AnticancerCell ViabilityMCF-7 Breast Cancer Cells12 µM
NeuroprotectionCognitive FunctionMouse Model (Alzheimer's)Improved cognition
Anti-inflammatoryInflammatory MarkersNeuronal Cell LinesReduced cytokines

Q & A

Q. What synthetic methodologies are recommended for preparing N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-nitrobenzamide, and how can reaction conditions be optimized?

The Schotten–Baumann reaction is a robust method for synthesizing such amides. A typical protocol involves reacting 4-nitrobenzoyl chloride with the corresponding amine (e.g., 4-methoxy-3-(2-oxopiperidin-1-yl)aniline) in dichloromethane, followed by the addition of triethylamine to neutralize HCl . TLC monitoring (e.g., chloroform/diethyl ether/n-hexane = 6/3/1) ensures reaction completion, and purification via neutral Al₂O₃ chromatography yields high-purity products (~90% yield) . Optimization may include testing alternative solvents (e.g., THF) or catalytic bases (e.g., DMAP) to enhance reaction efficiency.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?

Multi-modal characterization is essential:

  • 1H/13C NMR : Analyze aromatic proton environments (e.g., δ 8.95 ppm for amide NH in DMSO) and carbonyl signals (δ 165.05 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ calculated: 305.0688; observed: 305.0683, ∆m = -1.31 ppm) .
  • UV-Vis : Identify π→π* transitions (e.g., λmax at 239 nm and 290 nm) . Discrepancies between NMR and MS data may arise from impurities or tautomerism. Cross-validation using X-ray crystallography (via SHELX ) or 2D NMR (e.g., COSY, HSQC) can resolve ambiguities.

Advanced Research Questions

Q. How can computational modeling elucidate structure-activity relationships (SAR) when bioassay results contradict theoretical predictions?

Molecular dynamics (MD) simulations and docking studies (e.g., using AutoDock Vina) can assess binding interactions with target proteins. For instance, structural analogs of this compound exhibit neurokinin-2 antagonism , suggesting similar binding modes. Pharmacophore modeling (e.g., using Schrödinger’s Phase) can identify critical functional groups (e.g., nitro, methoxy) responsible for activity discrepancies. Validate predictions with mutagenesis studies or isothermal titration calorimetry (ITC) to measure binding affinities.

Q. What strategies are effective for resolving crystal packing anomalies observed in X-ray diffraction studies?

Use SHELXL for structure refinement and WinGX/ORTEP for visualizing anisotropic displacement ellipsoids. If diffraction patterns show twinning or disorder:

  • Apply PLATON ’s SQUEEZE algorithm to model solvent-accessible voids.
  • Perform powder XRD to identify polymorphic forms.
  • Optimize crystallization conditions (e.g., solvent polarity, cooling rates) to obtain single crystals.

Q. How should degradation pathways be analyzed under varying pH conditions, and what analytical methods are recommended?

Conduct forced degradation studies (e.g., 0.1M HCl/NaOH, 3% H₂O₂) followed by HPLC-MS/MS to identify degradants. For example, nitro group reduction to amines or hydrolysis of the amide bond may occur . Pair this with DFT calculations (e.g., Gaussian 09) to predict reaction energetics. Stability-indicating assays (e.g., UPLC-PDA) and Arrhenius modeling can further quantify degradation kinetics.

Methodological Considerations

  • Crystallography : Prioritize high-resolution data (≤1.0 Å) for accurate electron density mapping. SHELXD is suitable for experimental phasing.
  • Bioactivity Studies : Use orthogonal assays (e.g., SPR for binding, cell-based assays for functional activity) to validate results. For neurotropic effects, consider in vivo models (e.g., zebrafish) .
  • Synthetic Scale-Up : Transition from batch to flow chemistry (e.g., microreactors) for improved yield and reproducibility .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。